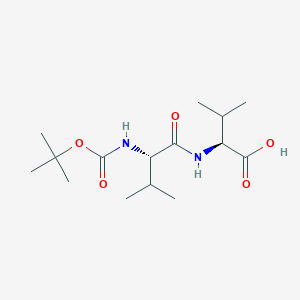

(tert-Butoxycarbonyl)-L-valyl-L-valine

Beschreibung

Overview and Significance of Boc-Val-Val in Peptide Chemistry

Boc-Val-Val serves as a fundamental building block in the synthesis of more complex peptides and proteins. chemimpex.com The Boc protecting group prevents the amino group of the first valine residue from participating in unwanted side reactions during the coupling of subsequent amino acids. ontosight.ai This allows for a controlled, sequential addition of amino acids to build a desired peptide sequence. numberanalytics.comwikipedia.org The stability of the Boc group under various conditions, except for acidic ones, makes it a reliable choice in peptide synthesis. organic-chemistry.org

In research, Boc-Val-Val is utilized in the synthesis of bioactive peptides, which are molecules that can elicit a biological response and are of interest for drug development. chemimpex.comchemimpex.com Its role in creating peptide-based drugs highlights its importance in medicinal chemistry. chemimpex.com Furthermore, it is used in studies of protein-protein interactions and enzyme activity, providing valuable insights for biochemistry and molecular biology. chemimpex.com

Historical Context of Boc Protecting Group in Peptide Synthesis

The development of protecting groups was a pivotal moment in the history of peptide synthesis. Before their introduction, the synthesis of peptides was a challenging endeavor due to the multiple reactive groups on amino acids, leading to a mixture of unwanted products. The concept of temporarily "masking" a reactive group to allow a specific reaction to occur at another site revolutionized the field.

The tert-butoxycarbonyl (Boc) protecting group was first introduced in the 1960s and quickly became a cornerstone of peptide synthesis. numberanalytics.com Its development was a significant advancement, enabling the selective protection of the α-amino group of amino acids. numberanalytics.com This allowed for the stepwise and controlled elongation of peptide chains, a process known as sequential synthesis. masterorganicchemistry.comnumberanalytics.com

Initially, peptide synthesis was carried out in solution, a laborious and time-consuming process. wikipedia.org A major breakthrough came in 1963 when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS). masterorganicchemistry.compeptide.com In SPPS, the C-terminal amino acid of the target peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. masterorganicchemistry.compeptide.com The Boc group was integral to the original SPPS methodology, often referred to as the Boc/Bzl strategy. masterorganicchemistry.comwikipedia.org In this approach, the Boc group provides temporary protection of the N-terminal amine and is removed with a mild acid like trifluoroacetic acid (TFA), while more stable benzyl-based groups protect the amino acid side chains and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.orgnih.govpeptide.com

The introduction of the Boc group, coupled with the innovation of SPPS, dramatically simplified and accelerated peptide synthesis, making it possible to synthesize longer and more complex peptides and even small proteins. peptide.comnih.gov This paved the way for significant advancements in biology, biochemistry, and medicine. peptide.com While other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) were introduced later and offered milder deprotection conditions, the Boc strategy remains relevant, particularly for reducing peptide aggregation during synthesis and for synthesizing peptides with base-sensitive components. wikipedia.orgnih.gov

Timeline of Key Developments in Peptide Synthesis

| Year | Development | Significance |

| 1901 | Fischer and Fourneau report the first peptide synthesis. | Marks the beginning of the field of peptide chemistry. nih.gov |

| 1932 | Bergmann and Zervas introduce the carbobenzoxy (Cbz) protecting group. | The first reversible Nα-protecting group for peptide synthesis. nih.gov |

| 1960s | The tert-butoxycarbonyl (Boc) protecting group is introduced. | Provides a key tool for selective amine protection in peptide synthesis. numberanalytics.com |

| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). | Revolutionizes peptide synthesis by simplifying and automating the process. peptide.com |

| 1964 | Merrifield introduces the Boc/Bzl protection scheme in SPPS. | Establishes a widely used strategy for solid-phase peptide synthesis. peptide.com |

| 1970 | Carpino and Han introduce the base-labile Fmoc protecting group. | Offers an alternative to the acid-labile Boc group with milder deprotection conditions. peptide.comnih.gov |

Current Research Landscape and Future Directions for Boc-Val-Val

The current research landscape for Boc-Val-Val and other dipeptides is vibrant and expanding into new areas. Dipeptides are no longer viewed merely as metabolic intermediates but are emerging as a class of small-molecule regulators with specific biological functions. nih.govresearchgate.net Research is increasingly focused on understanding the diverse roles of dipeptides in cellular processes, including their involvement in protein complexes and their ability to influence cellular phenotypes. nih.govresearchgate.net

Boc-Val-Val continues to be a valuable tool in the synthesis of novel peptide-based therapeutics. chemimpex.comchemimpex.com The development of peptide drugs is a rapidly growing area in the pharmaceutical industry, with a robust pipeline of candidates in clinical trials. nih.gov Future directions in this area include the development of more complex and specialized peptides, such as constrained peptides and peptide-drug conjugates, which may offer enhanced stability and targeted delivery. nih.gov

The inherent properties of dipeptides like Val-Val are also being explored for their potential in creating new biomaterials. The self-assembly of dipeptides into nanostructures and hydrogels is an active area of research, with potential applications in drug delivery and tissue engineering. mdpi.com Advancing the knowledge of how simple dipeptides form supramolecular structures could lead to the design of novel materials for insertion into biological membranes for therapeutic purposes. mdpi.com

Furthermore, there is a growing emphasis on developing greener and more sustainable methods for peptide synthesis. rsc.org This includes research into water-based synthesis protocols using Boc-amino acid nanoparticles and microwave assistance to reduce the reliance on hazardous organic solvents. mdpi.com Such innovations aim to make peptide synthesis more environmentally friendly and efficient. mdpi.com

In the context of specific diseases, derivatives of peptides containing the Val-Val motif are being investigated. For instance, new derivatives of 4-aminopyridine (B3432731) containing analogues of a β-secretase inhibitory peptide that includes a valine residue have been synthesized and studied for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov

Future research will likely continue to explore the fundamental biological roles of dipeptides and leverage this understanding for the rational design of new therapeutics and materials. The challenges lie in comprehensively characterizing the metabolism, transport, and specific functions of the vast number of possible dipeptides. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABAURSJXMCQJ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427196 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69209-73-0 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis of Boc Val Val

Influence of Boc Group on Peptide Conformation and Stability

The N-terminal tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis, valued for its stability and specific cleavage conditions. americanpeptidesociety.org It is notably stable under basic conditions and resistant to many nucleophiles, allowing for orthogonal protection strategies in complex syntheses. organic-chemistry.orgtotal-synthesis.com Its removal is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.orgtotal-synthesis.com

The influence of the Boc group on the conformation of a peptide backbone is a subject of detailed study. A key difference between the Boc-urethane linkage and a standard peptide bond lies in its rotational freedom. While a typical peptide bond has a strong preference for the trans conformation, conformational energy calculations and crystal structure data show that the urethane (B1682113) amide bond of the Boc group can adopt both cis and trans conformations with nearly equal energies. researchgate.net The cis form may be favored in specific cases, such as in derivatives of proline or in structures stabilized by strong intermolecular forces. researchgate.net

Despite its considerable steric bulk, the Boc group generally has a minimal effect on the conformational preferences (defined by the Ramachandran φ and ψ dihedral angles) of the adjacent amino acid residue when the urethane bond is in the more common trans state. researchgate.netnih.gov However, in certain sequences, the bulky nature of the group can lead to favorable nonbonded interactions, stabilizing particular conformations that might otherwise be less populated. researchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly

Short, protected peptides like Boc-Val-Val are known to engage in self-assembly, forming ordered supramolecular structures. This process is driven by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic forces. rsc.org The peptide backbone provides amide groups (N-H donors and C=O acceptors) that can form extensive hydrogen bond networks, which are fundamental to the formation of secondary structures like β-sheets and helices.

Research on various Boc-protected dipeptides reveals that their self-assembly can lead to diverse and complex morphologies. iitg.ac.in For instance, studies on analogous systems show the formation of single helix-like architectures, cylinders, nanorods, and spheres. iitg.ac.inrsc.org The final structure is highly dependent on the amino acid sequence, the chirality of the residues, and the solvent environment. iitg.ac.in While specific crystal structures for Boc-Val-Val were not detailed in the reviewed literature, a study on the closely related tripeptide Boc-Val-Val-Ile-OMe in chloroform (B151607) confirmed its aggregation into micelles. rsc.orgrsc.org Infrared spectroscopy of this tripeptide indicated that the driving force for aggregation involves intermolecular hydrogen bonding, which persists in both the monomeric and micellar states. rsc.orgrsc.org

Furthermore, the Boc group itself can participate in hydrogen bonding. In some peptide conformations, an intramolecular hydrogen bond can form between the carbonyl oxygen of the Boc group and an amide proton further down the peptide chain, forming a C7 or C10 ring. aip.org This intramolecular interaction can compete with the intermolecular hydrogen bonds required for supramolecular assembly. rsc.orgresearchgate.net

Conformational Studies of Valine-Containing Peptides

The conformational preferences of a peptide are intrinsically linked to the identity of its constituent amino acids. Valine, with its bulky, branched isopropyl side chain, imposes significant steric constraints on the peptide backbone.

Spectroscopic studies using infrared, Raman, and NMR techniques on model dipeptides have provided detailed insights into these preferences. acs.org A key finding is that, compared to alanine (B10760859) dipeptides which predominantly adopt a polyproline II (PII) conformation in solution, valine-containing dipeptides show an increased population of the β-conformation. acs.orgresearchgate.net The β-conformation corresponds to a more extended structure, which is a building block of β-sheets in proteins. The populations of the α-helical (αR) conformation are generally found to be small for valine dipeptides. acs.orgresearchgate.net This preference for the β-conformation is consistent with the electrostatic screening model of conformational preferences. acs.orgresearchgate.net

Computational Modeling and Simulation of Boc-Val-Val Structures

Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, are invaluable tools for exploring the conformational landscape of peptides. sphinxsai.com These techniques allow for the detailed investigation of molecular structures, dynamics, and interactions at an atomic level.

A specific computational analysis was performed on the dipeptide Boc-Val-Val-NHMe, a close analogue of Boc-Val-Val. sphinxsai.com In this study, the dipeptide structure was first generated using the ChemSketch software. Subsequently, computational tools were used to model the peptide's experimentally observed aggregation in a non-aqueous solvent (chloroform). The packmol package was employed to create an initial configuration of an inverted micelle, where the hydrophobic Boc and valine side chains are oriented outwards into the solvent, and the more polar peptide backbones form the core. The structure was then subjected to energy minimization calculations using Discovery Studio software to identify a stable, low-energy conformation of the aggregate. sphinxsai.com

These simulations provide a molecular-level rationale for the experimental observation that this dipeptide can act as a carrier by forming micellar structures. sphinxsai.com Other computational studies on different Boc-protected peptides have demonstrated that molecular dynamics simulations can accurately reproduce the conformational properties and rotamer states that are observed in solid-state crystal structures. iucr.orgiucr.orgnih.gov For accurate modeling, especially in different environments, the choice of solvent model is crucial. While implicit continuum solvation models can be effective for weakly interacting solvents, explicit modeling of solvent molecules (microsolvation) is often necessary to accurately predict the spectra and conformational distributions in strongly hydrogen-bonding solvents. rsc.orgresearchgate.net

Mentioned Compounds

Biological and Biomedical Applications of Boc Val Val Research

Role in Drug Development and Discovery

The Boc-Val-Val structure is integral to the advancement of peptide-based therapeutics, offering a stable and versatile scaffold for creating complex and effective drug candidates.

Boc-Val-Val-OH is a crucial dipeptide derivative used in peptide synthesis and pharmaceutical research. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus is essential for solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise addition of amino acids to build a desired peptide sequence. chemimpex.compeptide.com This protective group enhances the stability and solubility of the dipeptide, making it an ideal component for constructing complex bioactive peptides for therapeutic applications, including in oncology. chemimpex.com

The incorporation of the Val-Val sequence can significantly influence the secondary structure of a synthetic peptide. Research on tetrapeptides containing a Boc-L-Val moiety has shown that the sequence and nature of adjacent amino acids can dictate whether the peptide adopts a folded conformation, such as overlapping beta-turns or a 3(10)-helix. nih.govnih.gov These specific conformations are critical for the peptide's ability to bind to biological targets with high affinity and specificity, a key aspect of rational drug design.

| Peptide Sequence | Resulting Conformation | Key Structural Feature | Reference |

|---|---|---|---|

| Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH3 | Right-handed 3(10)-helix | Stabilized by two overlapping type III β-turns. | nih.gov |

| Boc-L-Val-ΔPhe-ΔPhe-L-Ala-OCH3 | Folded Conformation | Stabilized by two overlapping β-turns of types II and III'. | nih.gov |

Prodrug design is a widely used strategy to improve the pharmaceutical properties of a drug, such as its oral bioavailability, by masking polar functional groups. mdpi.com Amino acid esters are commonly used for this purpose, with the L-valyl ester of acyclovir (B1169) (Valacyclovir) being a classic example where bioavailability was increased 3- to 5-fold. mdpi.com

Research has shown that dipeptide motifs can also be employed to target specific transporters, like the human intestinal oligopeptide transporter hPEPT1. mdpi.com Studies on dipeptide prodrugs have found that those containing bulky, hydrophobic α-branched amino acids, such as valine, exhibit considerably greater stability, particularly when the valine is at the C-terminal position of the dipeptide. mdpi.com For instance, the dipeptide prodrugs Val-Val-LVR demonstrated an attempt to prevent the first-pass metabolism and efflux of the parent anti-HIV drug. mdpi.com The Boc-Val-Val motif, with its inherent hydrophobicity and stability, represents a logical extension of this strategy, potentially offering fine-tuned control over a prodrug's release kinetics and metabolic stability.

In the realm of targeted therapy, particularly Antibody-Drug Conjugates (ADCs), dipeptide linkers play a pivotal role in connecting a potent cytotoxic drug to a monoclonal antibody. These linkers are designed to be stable in systemic circulation but cleavable under specific conditions within target cells, such as the lysosomal compartment of cancer cells.

The dipeptide sequence Valine-Citrulline (Val-Cit) is one of the most established and reliable linkers, utilized in numerous approved ADC drugs. acs.orgacs.org This linker is specifically recognized and cleaved by Cathepsin B, a protease that is overexpressed in the lysosomes of many tumor cells. acs.orgacs.orgmedkoo.com This targeted cleavage ensures the selective release of the cytotoxic payload directly inside the cancer cell, minimizing off-target toxicity.

The compound Boc-Val-Cit-PAB is a widely used reagent in the synthesis of these ADCs, where the "Boc-Val" portion serves as a critical structural component of the cleavable linker. medkoo.commedchemexpress.comcd-bioparticles.net Similarly, the Valine-Alanine (Val-Ala) dipeptide is another effective linker cleaved by lysosomal proteases. broadpharm.com The success of these Val-containing dipeptides highlights the importance of the valine residue in designing linkers for targeted drug delivery systems.

| Dipeptide Linker | Cleavage Enzyme | Application | Example Reagent | Reference |

|---|---|---|---|---|

| Val-Cit (Valine-Citrulline) | Cathepsin B | Antibody-Drug Conjugates (ADCs) | Boc-Val-Cit-PAB | medkoo.com |

| Val-Ala (Valine-Alanine) | Lysosomal Proteases | Antibody-Drug Conjugates (ADCs) | Boc-Val-Ala-OH | broadpharm.com |

Enzyme Interaction and Protease Inhibition Studies

The Val-Val dipeptide sequence is a subject of interest in studying enzyme-substrate interactions, particularly concerning proteases, due to the specific recognition of hydrophobic amino acid residues by these enzymes.

The specificity of a protease is determined by its ability to recognize and bind to a particular sequence of amino acids in a substrate before cleaving a peptide bond. proquest.comnih.gov Dipeptide sequences are fundamental recognition motifs for many proteases. For instance, lysosomal cysteine proteases like Cathepsin B effectively recognize and cleave dipeptides such as Val-Cit and Val-Ala, a property exploited in ADC linkers. acs.orgacs.org

Studies on protease specificity have shown a preference for short, aliphatic, and hydrophobic amino acids like valine, leucine, and isoleucine at specific positions relative to the cleavage site (the P2 position). proquest.com The consistent use of valine in known protease substrates suggests that the Val-Val dipeptide is a plausible substrate for various proteases that exhibit a preference for hydrophobic residues.

The proteasome is a large, multi-subunit protease complex responsible for regulated protein degradation within the cell. nih.gov Its catalytic core, the 20S proteasome, contains multiple active sites with distinct substrate specificities. nih.govpnas.org The activity of these sites is often studied using fluorogenic peptide substrates.

A commonly used substrate to measure the chymotrypsin-like activity of the proteasome's β5 subunit is Suc-Leu-Leu-Val-Tyr-AMC. The inclusion of valine in this canonical substrate demonstrates that the proteasome's binding pockets can accommodate and process peptides containing this hydrophobic residue. While studies on yeast 20S proteasomes indicate that cleavage after valine may be more efficiently catalyzed by the β2 subunit, the presence of valine in key substrates underscores its importance in proteasome-substrate interactions. pnas.org The covalent binding of peptide-based inhibitors that mimic substrates is also used to probe the specificity of individual catalytic subunits. nih.gov These findings suggest that a dipeptide like Val-Val could interact with the proteasome's active sites, making it a relevant motif for designing substrates or inhibitors for proteasome activity studies.

Boc-Val-Val in Protease Inhibitor Design

The same features that make the Val-Val sequence a good recognition motif for substrates also make it a valuable scaffold for designing specific protease inhibitors. By incorporating an electrophilic "warhead" that covalently modifies the active site, peptide sequences containing Boc-Val-Val can be converted into potent and irreversible inhibitors.

Peptidyl phosphonates are transition-state analog inhibitors that form stable, covalent adducts with the active site serine of serine proteases. nih.gov The Boc-Val motif is a key component in the design of such inhibitors. The structure of these inhibitors often mimics the preferred substrate sequence of the target protease. nih.govnih.gov For example, phosphonate (B1237965) analogs of Boc-Ala-Ala-Pro-Val have been synthesized to irreversibly inactivate α-lytic protease, a bacterial serine protease. nih.gov The phosphonate group, attached to the valine analog, traps the enzyme in a tetrahedral intermediate state, effectively inactivating it. nih.gov This strategy has been applied to develop inhibitors for a range of serine proteases, where the peptide component, such as one containing a Val-Val sequence, directs the inhibitor to its specific target. nih.govrsc.org The design of these inhibitors leverages the favorable interactions between the peptidyl part of the inhibitor and the enzyme's substrate-binding pockets. nih.gov

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides, a key event in the pathology of Alzheimer's disease. medchemexpress.comnih.govnih.gov The transmembrane domain of APP, the substrate for γ-secretase, is notably rich in β-branched amino acids like valine and isoleucine. This structural feature suggests that inhibitors mimicking this sequence could effectively target the enzyme. Consequently, the di-valine motif has been explored in the design of γ-secretase inhibitors (GSIs). While many GSIs have been developed, research continues to optimize their selectivity and minimize off-target effects, particularly on the processing of other essential substrates like Notch. nih.govnih.gov

Enzymatically Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Enzymatically cleavable linkers are a cornerstone of modern ADC design, enabling the selective release of cytotoxic payloads within tumor cells while maintaining stability in systemic circulation. iris-biotech.de These linkers often incorporate dipeptide sequences that are recognized and cleaved by proteases, such as cathepsins, which are highly active within the lysosomal compartments of cancer cells. The Boc-Val-Val motif is central to some of the most effective and widely studied dipeptide linkers.

The valine-citrulline (Val-Cit) dipeptide linker is a well-established and frequently utilized component in ADC development, including in clinically approved therapies like brentuximab vedotin (Adcetris). acs.orgnih.gov This linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor tissues.

Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases facilitate the cleavage of the Val-Cit linker. While initially thought to be specific to Cathepsin B, further research has revealed that other cathepsins, such as L, S, and F, can also cleave the Val-Cit sequence. encyclopedia.pubnih.gov This cleavage initiates the release of the cytotoxic drug payload inside the target cell. researchgate.net The stability of the Val-Cit linker in plasma is a critical attribute, preventing premature drug release that could lead to off-target toxicity. iris-biotech.de In comparative studies, the Val-Cit linker has demonstrated significant stability, with a half-life of 240 minutes in one enzymatic hydrolysis assay. iris-biotech.de

Another important dipeptide linker is valine-alanine (Val-Ala). Similar to Val-Cit, the Val-Ala linker is designed for cleavage by lysosomal enzymes like Cathepsin B, ensuring targeted drug release within cancer cells. iris-biotech.debroadpharm.com While also effective, the Val-Ala linker exhibits different physicochemical properties compared to its Val-Cit counterpart.

A key advantage of the Val-Ala linker is its lower hydrophobicity. iris-biotech.de This characteristic can help to prevent aggregation and precipitation of the ADC, particularly when working with highly lipophilic payloads. In terms of cleavage kinetics, in an isolated Cathepsin B cleavage assay, the Val-Ala linker was found to be cleaved at half the rate of the Val-Cit linker. iris-biotech.de Despite the slower cleavage rate in this specific assay, Val-Ala linkers remain highly effective and offer benefits in terms of stability and formulation. nih.gov

| Linker | Key Characteristics | Relative Cleavage Rate (Cathepsin B) |

| Val-Cit | High serum stability, well-established in clinical ADCs. | Higher |

| Val-Ala | Lower hydrophobicity, reduced aggregation risk. | Lower (half of Val-Cit in isolated assays) iris-biotech.de |

To ensure the efficient and traceless release of the cytotoxic payload in its fully active form, dipeptide linkers like Val-Cit and Val-Ala are often used in conjunction with a self-immolative spacer. sigutlabs.com The most common of these is the p-aminobenzyl carbamate (B1207046) (PABC) spacer. encyclopedia.pubsigutlabs.com

The PABC spacer acts as a bridge between the dipeptide and the drug. nih.gov Once Cathepsin B or another protease cleaves the amide bond between the citrulline (or alanine) and the PABC moiety, a cascade reaction is initiated. tcichemicals.com This enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC group, which then fragments, releasing carbon dioxide and the unmodified, active form of the cytotoxic drug. iris-biotech.deresearchgate.net This self-immolation is crucial because any residual linker fragments attached to the drug could impede its therapeutic activity. researchgate.net The combination of a protease-cleavable dipeptide and a self-immolative spacer like PABC is a sophisticated strategy that has become a gold standard in the design of effective and safe ADCs. acs.orgsigutlabs.com

Applications in Molecular Biology and Biochemistry Research

While the primary application of Boc-Val-Val-related dipeptides is in the field of drug delivery, the underlying principles of specific enzymatic cleavage and molecular interactions have broader implications in molecular biology and biochemistry research.

Studies of Protein Interactions and Enzyme Activity

The specific recognition of dipeptide sequences like Val-Cit and Val-Ala by enzymes such as Cathepsin B is a clear example of precise protein-substrate interactions. Research in this area often focuses on understanding the structural and dynamic basis of enzyme catalysis and regulation. While direct studies utilizing "Boc-Val-Val" for the general investigation of protein interactions were not prominently featured in the search results, the principles governing its use in ADCs are highly relevant.

Computational methods, including molecular dynamics (MD) simulations, are powerful tools for exploring the dynamics of small molecules, like dipeptide substrates, as they interact with enzymes. mdpi.com These studies can provide atomistic-level insights into how an enzyme's conformational changes, which can range from minor side-chain rearrangements to large-scale domain movements, are related to its catalytic function. mdpi.comnih.gov Protein-protein interactions are also known to regulate enzyme activity by influencing the direction or bias of catalysis. nih.gov The study of how linkers like those derived from Boc-Val-Val are processed by proteases can contribute to a deeper understanding of the relationship between protein structure, flexibility, and enzymatic activity.

Biomarkers in Cancer Prevention Studies

Biomarkers play a critical role in oncology, from risk prediction to monitoring treatment response and guiding therapeutic strategies. nih.gov In cancer prevention studies, there is a significant focus on identifying modifiable risk markers, often referred to as surrogate endpoint or response biomarkers, which can indicate the potential effectiveness of a preventative intervention. nih.gov

While the search results did not yield specific studies where "Boc-Val-Val" itself is used as a biomarker in cancer prevention, the enzymes that cleave Boc-Val-Val-derived linkers, such as Cathepsin B, are themselves important biomarkers. The activity and expression levels of proteases like Cathepsin B are often dysregulated in various cancers and can be associated with tumor progression and metastasis. Therefore, assays designed to measure the activity of such enzymes could potentially serve as diagnostic or prognostic tools. The development of specific substrates, potentially including dipeptide sequences related to Val-Val, is integral to creating sensitive and reliable assays for these enzymatic biomarkers.

Research in Amyloid Diseases and Alzheimer's Disease (Aβ Peptide Sequences)

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). nih.gov Understanding the mechanisms of this aggregation is crucial for developing therapeutic strategies. Short peptide fragments derived from the full Aβ sequence serve as valuable models for studying the specific regions that drive fibril formation. The dipeptide sequence Valine-Valine (Val-Val) corresponds to residues 39-40 at the C-terminus of the Aβ peptide (Aβ39-40), a region known for its hydrophobicity and propensity to form β-sheet structures, which are central to amyloid plaque formation. rsc.orgnih.gov

The N-terminally protected compound, Boc-Val-Val, and its derivatives are frequently used in this research context. Studies on Boc-Val-Val-OMe (the methyl ester form) have shown that it crystallizes into a supramolecular parallel β-sheet structure, held together by intermolecular hydrogen bonds. rsc.orgrsc.orgresearchgate.net This self-assembly is significant as it mimics the β-sheet formation that is characteristic of amyloid fibrils in AD. nih.gov

Research has demonstrated that while Boc-Val-Val-OMe forms these parallel β-sheets, its higher-order aggregation leads to distinct morphological structures. rsc.org For example, in a methanol-water solvent mixture, it self-assembles into highly organized, spear-like architectures. rsc.orgresearchgate.net These ordered structures have been shown to bind with amyloid-specific dyes such as Thioflavin T (ThT) and Congo red, which is a standard method for identifying amyloid-like fibrils. rsc.org The formation of these β-sheet structures has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) and Powder X-ray diffraction (PXRD), both in solution and in the solid state. rsc.org

By studying the crystallization and self-assembly of simple, protected dipeptides like Boc-Val-Val-OMe, researchers gain insight into the fundamental molecular interactions that initiate the aggregation of the much larger Aβ peptide. rsc.org These findings are critical for understanding the process of amyloidogenesis and for designing molecules that can inhibit or modulate Aβ aggregation, offering a potential therapeutic pathway for Alzheimer's disease. rsc.orgnih.gov

| Peptide Model | Aβ Sequence Homology | Observed Structure/Morphology | Analytical Techniques Used | Key Finding |

|---|---|---|---|---|

| Boc-Val-Val-OMe | Aβ39-40 | Parallel β-sheet; Spear-like architecture | FESEM, FT-IR, PXRD, ThT/Congo Red Binding | Models the initial β-sheet formation of the Aβ C-terminus. rsc.orgrsc.org |

| Boc-Ile-Ala-OMe | Aβ41-42 | Parallel β-sheet; Hollow hexagonal tubes | FESEM, FT-IR, PXRD, ThT/Congo Red Binding | Demonstrates how minor sequence changes affect higher-order aggregation morphology. rsc.orgrsc.orgresearchgate.net |

| Boc-(L-Val)7-OMe | N/A (Homooligopeptide) | β-sheet | Vibrational Circular Dichroism (VCD) | Provides a spectral signature for β-sheet structures, used as a reference for Aβ fragment studies. nih.gov |

Drug Delivery Systems and Nanotechnology

The field of drug delivery leverages nanotechnology to enhance the efficacy and targeting of therapeutic agents. Peptides are increasingly used in this area due to their biocompatibility and functional versatility. nih.govnih.gov Boc-Val-Val, as a protected dipeptide, represents a fundamental building block that can be incorporated into more complex nanostructures for biomedical applications.

Peptide-based drug carriers are systems that use peptides to transport therapeutic molecules, such as small drugs or nucleic acids, to specific cells or tissues. These carriers can improve drug solubility, stability, and cellular uptake. Peptides containing hydrophobic amino acids, like valine, are particularly useful for creating self-assembling nanostructures. nih.gov

Amphiphilic peptides, which have distinct hydrophobic and hydrophilic segments, can spontaneously self-assemble in aqueous environments into various nanostructures, including micelles, nanospheres, and nanofibers. nih.gov The hydrophobic core of these structures, driven by interactions between residues like valine, can encapsulate poorly water-soluble drugs, effectively shielding them from degradation in the bloodstream and facilitating their transport. youtube.com Boc-protected peptides like Boc-Val-Val are key intermediates in the synthesis of these more complex, self-assembling peptide sequences. chemimpex.com

Inverted (or reverse) micelles are nanostructures that form in non-polar (oil) phases. Unlike standard micelles, which have a hydrophobic core and a hydrophilic shell, inverted micelles have a hydrophilic core and a hydrophobic shell. nih.gov This structure makes them ideal for encapsulating and delivering hydrophilic drugs or peptides through an oily medium. nih.govnih.gov

These systems are often constructed from lipids or amphiphilic block copolymers. nih.govmdpi.com The drug is loaded into the hydrophilic core, and the entire structure can be incorporated into larger delivery systems, such as lipid nanocapsules (LNCs). nih.gov This "reverse micelle-in-oil" strategy has been successfully used to protect antimicrobial peptides from enzymatic degradation and deliver them effectively. nih.gov While not directly made of Boc-Val-Val, this technology represents a sophisticated platform for which peptide-based drugs, potentially synthesized using Boc-Val-Val as a starting material, could be formulated for delivery. The stability and drug-loading capacity of these micelles are critical parameters, with stabilized, crosslinked versions showing improved performance and sustained release capabilities. nih.gov

| Parameter | Description | Relevance in Drug Delivery |

|---|---|---|

| Structure | Hydrophilic core with a hydrophobic (lipophilic) outer shell. | Enables encapsulation of water-soluble drugs and peptides. nih.gov |

| Typical Size | ~130 nm for stabilized polymeric versions. | Size is suitable for various administration routes, including intravenous. nih.gov |

| Drug Release Profile | Can be engineered for sustained release over several days. | Improves therapeutic effect by maintaining drug concentration. nih.gov |

| Application Example | Encapsulation of antimicrobial peptides within lipid nanocapsules. | Protects peptide from degradation and preserves its activity. nih.gov |

Peptide-drug conjugates are a major strategy for targeted therapy, particularly in oncology. Antibody-Drug Conjugates (ADCs) are a prime example, where a cytotoxic drug is linked to an antibody that targets cancer cells. The linker plays a critical role, as it must be stable in circulation but release the drug upon reaching the target cell.

Dipeptide sequences are frequently used as cleavable linkers. A prominent example is the Valine-Citrulline (Val-Cit) linker. broadpharm.com This linker is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly active inside the lysosomes of tumor cells. cd-bioparticles.netbroadpharm.com Upon cleavage, the cytotoxic payload is released directly inside the target cell, maximizing its efficacy while minimizing systemic toxicity.

The synthesis of these advanced linkers often involves Boc-protected dipeptides as key intermediates. For instance, compounds like Boc-Val-Cit-PAB (p-aminobenzyl alcohol) are commercially available linkers used in the construction of ADCs. broadpharm.commedchemexpress.com The Boc group protects the N-terminus during the chemical synthesis and is removed in a later step to allow conjugation to the antibody or drug. cd-bioparticles.net This application highlights the importance of Boc-protected dipeptides like Boc-Val-Val as foundational components in the development of sophisticated drug delivery conjugates.

Stimuli-responsive delivery systems are designed to release their therapeutic payload in response to specific environmental triggers. nih.gov One of the most explored triggers is pH, as certain tissues and subcellular compartments have distinct pH values. mdpi.com For example, the tumor microenvironment is typically more acidic (pH 6.2–6.8) than healthy tissue (pH ~7.4), and the interior of endosomes and lysosomes is even more acidic (pH 4.0–6.0). mdpi.com

pH-responsive polymeric systems are constructed from polymers that change their chemical or physical properties—such as structure, solubility, or charge—in response to a change in pH. nih.gov This change can trigger the disassembly of a nanoparticle or the cleavage of a chemical bond, leading to controlled drug release specifically at the target site. mdpi.com Peptides can be incorporated into these systems to impart pH sensitivity, as amino acid side chains like those in histidine, aspartic acid, or glutamic acid are ionizable. The inclusion of hydrophobic residues like valine within the polymer-peptide structure can influence the self-assembly and stability of the resulting nanoparticles. These "smart" systems enhance the specificity of drug delivery, concentrating the therapeutic effect in diseased tissues while sparing healthy ones. mdpi.com

Materials Science and Self Assembly Studies of Boc Val Val

Self-Assembly of Dipeptides and Peptide Aggregation

The self-assembly of peptides is a fundamental process in which peptides spontaneously organize into ordered supramolecular structures. frontiersin.org This phenomenon is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. frontiersin.orgarkat-usa.org In the context of dipeptides like Boc-Val-Val, the hydrogen bonds between the amide backbone (-CO-NH-) groups are a primary driving force for aggregation, often leading to the formation of β-sheet structures. arkat-usa.orginnovareacademics.in The solvophobic property of these amide groups is a key factor in aggregation, particularly in apolar media. innovareacademics.in The specific amino acid sequence and protecting groups, such as the N-terminal tert-butoxycarbonyl (Boc) group, play a crucial role in directing the assembly process and determining the final architecture. frontiersin.org

Research has shown that hydrophobic sequences are particularly prone to aggregation. peptide.com The aggregation of peptides is a critical area of study, as it is central to the formation of amyloid fibrils associated with neurodegenerative diseases and is also a key principle in designing novel nanomaterials. arkat-usa.org

Specific studies on Boc-Val-Val derivatives have demonstrated their capacity for aggregation. A modified version, Boc-Val-Val-NHMe, was synthesized and studied for its aggregation behavior in a non-aqueous medium (chloroform). innovareacademics.in This dipeptide was found to form inverted micelles, which are discrete particles where the hydrophilic ends cluster together, and the hydrophobic parts interact with the surrounding nonpolar solvent. innovareacademics.in The formation of these micelles was observed across a range of temperatures from 297 to 390 Kelvin. innovareacademics.in Furthermore, studies on Boc-Val-Val-OMe, a methyl ester derivative, confirm its self-assembly into structures underpinned by intermolecularly hydrogen-bonded supramolecular parallel β-sheets. researchgate.netrsc.org Spectroscopic analysis using Fourier-transform infrared spectroscopy (FT-IR) and Powder X-ray diffraction (PXRD) supported the presence of β-sheet structures in both the solid state and in solution. researchgate.netrsc.org

Formation of Organized Architectures and Morphologies

The self-assembly of Boc-Val-Val leads to the formation of distinct and highly organized supramolecular structures. The specific morphology is highly dependent on the experimental conditions, such as the solvent system used.

In a methanol-water solvent mixture, the derivative Boc-Val-Val-OMe has been observed to self-assemble into highly organized, two-ended, spear-like architectures. researchgate.netrsc.org This is a notable contrast to other dipeptides, such as Boc-Ile-Ala-OMe, which under similar conditions forms hollow hexagonal tubes, highlighting the influence of the specific valine-valine sequence on the resulting morphology. researchgate.netrsc.org

Further research has identified that Boc-Val-Val-OMe can also form nanotubes when self-assembled in solvent-water mixtures. rsc.org The ability to form such diverse and well-defined architectures, from spear-like structures to nanotubes, underscores the versatility of this dipeptide as a building block in nanomaterials science. Computational analysis has also been employed to model the formation of inverted micelle structures from the Boc-Val-Val-NHMe derivative. sphinxsai.com

| Boc-Val-Val Derivative | Solvent/Medium | Observed Morphology | Reference |

|---|---|---|---|

| Boc-Val-Val-OMe | Methanol-water | Highly organized two-ended spear-like architecture | researchgate.netrsc.org |

| Boc-Val-Val-OMe | Solvent-water mixtures | Nanotubes | rsc.org |

| Boc-Val-Val-NHMe | Chloroform (B151607) (non-aqueous) | Inverted micelles | innovareacademics.in |

Potential in Biomaterials and Nanomaterials Research

The predictable self-assembly of Boc-Val-Val into well-defined nanostructures opens up numerous possibilities for its use in biomaterials and nanomaterials research. The resulting architectures are of interest for a range of advanced applications.

The formation of inverted micelles by Boc-Val-Val-NHMe in non-aqueous media suggests its potential as a drug carrier. innovareacademics.insphinxsai.com The hydrophobic core of these micelles could serve as a reservoir for hydrophobic drug molecules, offering a novel drug delivery system. sphinxsai.com Computational studies have supported the feasibility of using these dipeptide-based micelles as drug carriers. sphinxsai.com

Furthermore, the ordered structures formed by Boc-Val-Val-OMe, which were found to bind with amyloid-binding dyes like Thioflavin T (ThT) and Congo red, suggest their utility as models for studying amyloidogenesis—the process of amyloid fibril formation. researchgate.netrsc.org Understanding the design principles of these nanostructures could aid in the development of therapeutic strategies for amyloid-related diseases. researchgate.netrsc.org The ability to form various nanostructures like nanotubes and spear-like architectures also points to potential applications in nano-biotechnology and the development of novel biomaterials. researchgate.netrsc.org These materials could be used in applications such as tissue engineering, where scaffolds with specific nano-topographies are required, or in the development of advanced biosensors. numberanalytics.com

Analytical and Characterization Methods in Boc Val Val Research

Chromatographic Techniques (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of Boc-Val-Val and related peptide fragments. Specifically, reverse-phase HPLC (RP-HPLC) is employed to separate the target peptide from impurities generated during synthesis, such as by-products or starting materials. The purity is crucial for subsequent applications, whether in solid-phase peptide synthesis or in quantitative biochemical assays.

Research findings and manufacturing data for Boc-Val-Val and analogous peptides consistently report purity levels determined by HPLC. For instance, the synthesis of a tetrapeptide initiated with a Boc-Val-Val sequence, Boc-Val-Val-Ile-Ala-OMe, yielded a product with 99% purity as determined by RP-HPLC analysis. researchgate.netresearchgate.net Similarly, other complex peptides incorporating a Boc-Val N-terminus are routinely purified by preparative HPLC to achieve purities exceeding 95% or 98%. vulcanchem.comvulcanchem.comnih.gov The assessment is typically based on the area percentage of the main peak in the chromatogram. avantorsciences.com

| Compound | Purity Level Reported | Analytical Method | Source |

|---|---|---|---|

| Boc-Val-Val-Ile-Ala-OMe | 99% | RP-HPLC | researchgate.net |

| Boc-Val-Dil-Dap-OH | >98% | RP-HPLC | vulcanchem.com |

| Boc-N-Me-Val-OH | min. 98.0 area% | HPLC | avantorsciences.com |

| Boc-Val-Dil-Dap-Phe-OMe | >95% | RP-HPLC | vulcanchem.com |

| Boc-Val-Arg-AMC HCl | ≥95% | HPLC | vulcanchem.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the chemical structure of Boc-Val-Val and for studying its conformational properties in solution and the solid state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information on the peptide's structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted for complete structural assignment and conformational analysis.

¹H and ¹³C NMR: These experiments are used to assign all proton and carbon signals in the molecule. For the Boc-Val moiety, characteristic signals include the tert-butyl protons of the Boc group and the protons associated with the valine side chain and backbone. nih.gov In studies of larger peptides containing Boc-Val-Val sequences, well-dispersed resonances for the backbone amide (NH) protons in the ¹H NMR spectrum are often indicative of a defined, ordered structure. researchgate.netresearchgate.netresearchgate.net

Conformational Studies: Advanced NMR techniques are used to determine the peptide's three-dimensional structure. Parameters such as the temperature dependence of amide proton chemical shifts, nuclear Overhauser effects (NOEs), and ³JHN CαH coupling constants provide critical information about hydrogen bonding, proximity between protons, and backbone dihedral angles, respectively. nih.govias.ac.in

³¹P NMR: In studies where the valine residue is modified to an (α-aminoalkyl)phosphonate diphenyl ester, such as in Boc-Val-Pro-ValP(OPh)₂, ³¹P NMR is used to characterize the inhibitor and its covalent complex with a target enzyme. nih.gov The spectrum of the enzyme-inhibitor complex reveals a distinct signal corresponding to the phosphonylated active site serine. nih.gov

| Spectrum Type | Assignment | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | (CH₃)₃C- (Boc group) | ~1.45 |

| -CH(CH₃)₂ (Valine γ-protons) | ~0.9-1.0 | |

| -CH(CH₃)₂ (Valine β-proton) | ~2.1 | |

| NH-CH- (Valine α-proton) | ~4.0-4.2 | |

| ¹³C NMR | (CH₃)₃C- (Boc group) | ~28.3 |

| (CH₃)₃C- (Boc group) | ~79.0 | |

| -CH(CH₃)₂ (Valine γ-carbons) | ~17.5, ~19.2 | |

| -CH(CH₃)₂ (Valine β-carbon) | ~31.2 | |

| NH-CH- (Valine α-carbon) | ~59.5 |

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for analyzing the secondary structure of peptides by probing the vibrational modes of the peptide backbone. The analysis focuses on characteristic amide bands.

Amide I and Amide II Bands: The Amide I region (1600–1700 cm⁻¹) is primarily associated with the C=O stretching vibration of the peptide bond, while the Amide II region (1510–1580 cm⁻¹) arises from N-H bending and C-N stretching vibrations. nih.govacs.org The precise frequencies of these bands are sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). A key finding for the related dipeptide Boc-Val-Val-OMe is that it self-assembles into a supramolecular parallel β-sheet structure, a conformation confirmed by IR analysis. researchgate.net

N-H Stretching Region: The region between 3200 and 3500 cm⁻¹ corresponds to the N-H stretching vibration. The appearance of bands at lower frequencies within this range (e.g., ~3300 cm⁻¹) is indicative of the presence of hydrogen-bonded NH groups, providing direct evidence for the formation of stable secondary structures. nih.govresearchgate.netresearchgate.net

| IR Band | Frequency Range (cm⁻¹) | Vibrational Mode | Structural Information |

|---|---|---|---|

| Amide A (N-H Stretch) | ~3200–3500 | N-H Stretching | Indicates hydrogen bonding researchgate.net |

| Amide I | ~1600–1700 | C=O Stretching | Sensitive to β-sheet vs. helical content nih.govresearchgate.net |

| Amide II | ~1510–1580 | N-H Bending, C-N Stretching | Confirms peptide secondary structure nih.gov |

Enzyme Kinetic Studies

Boc-Val-Val and its derivatives are utilized in enzyme kinetic studies to investigate the activity and specificity of proteases. chemimpex.com These peptides can act as substrates that are cleaved by an enzyme or as inhibitors that block the enzyme's active site. The study of enzyme kinetics provides fundamental insights into reaction rates and mechanisms. numberanalytics.comlibretexts.org

In a typical kinetic study, the rate of an enzyme-catalyzed reaction is measured at various substrate concentrations. From this data, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Kₘ.

While direct kinetic data for Boc-Val-Val is specific to particular research contexts, studies on closely related peptides illustrate the methodology. For example, a cysteine protease from baby kiwi was characterized using various synthetic substrates, including Boc-Val-Leu-Lys-MCA. openbiochemistryjournal.com Similarly, the proteases PC1/3 and PC2 were studied using Boc-Arg-Val-Arg-Arg-MCA. nih.gov In inhibition studies, peptide phosphonates like Boc-Val-Pro-ValP(OPh)₂ have been shown to be potent, irreversible inhibitors of human leukocyte elastase, with second-order rate constants (kobsd/[I]) being determined to quantify their inhibitory power. nih.gov

| Peptide Substrate/Inhibitor | Enzyme | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| Boc-Val-Leu-Lys-MCA | Cysteine Protease (A. arguta) | Kₘ | 105 µM | openbiochemistryjournal.com |

| Boc-Val-Leu-Lys-MCA | Cysteine Protease (A. arguta) | Vₘₐₓ | 50.1 µmoles/mg/min | openbiochemistryjournal.com |

| Boc-Val-Leu-Lys-MCA | Cysteine Protease (A. arguta) | kcat/Kₘ | 0.2032 sec⁻¹µM⁻¹ | openbiochemistryjournal.com |

| Boc-Arg-Val-Arg-Arg-MCA | PC2 Protease | Kₘ | 40 µM | nih.gov |

| Boc-Val-Pro-ValP(OPh)₂ | Human Leukocyte Elastase | kobsd/[I] | 27,000 M⁻¹s⁻¹ | nih.gov |

Fluorescence-Based Assays for Enzyme Activity

Fluorescence-based assays are highly sensitive methods used to measure enzyme activity in real-time. nih.govcolostate.edu The principle involves using a peptide substrate, such as a derivative of Boc-Val-Val, that is chemically linked to a fluorophore, most commonly 7-amino-4-methylcoumarin (B1665955) (AMC). pubcompare.ai

In its substrate-bound form, the AMC group is non-fluorescent. When a specific protease cleaves the peptide bond linking it to the Boc-Val-Val sequence, the free AMC is released. medchemexpress.combmglabtech.com This release results in a significant increase in fluorescence intensity when excited at the appropriate wavelength. The rate of this fluorescence increase is directly proportional to the enzyme's activity. These assays are widely performed in microtiter plates, making them suitable for high-throughput screening. nih.gov

Derivatives like Boc-Val-Pro-Arg-AMC and Boc-Val-Leu-Lys-AMC are common fluorogenic substrates used to assay various proteases, including thrombin, trypsin, and other arginine- or lysine-specific proteases. pubcompare.ainih.govmedchemexpress.comchemimpex.com

| Fluorogenic Substrate | Target Enzyme(s) | Excitation (λₑₓ) | Emission (λₑₘ) | Source |

|---|---|---|---|---|

| Boc-Val-Pro-Arg-AMC | Trypsin, Arginine-specific proteases | 354 nm | 435 nm | pubcompare.ai |

| Boc-Val-Pro-Arg-MCA | Trypsin-like serine proteases | 380 nm | 450 nm | medchemexpress.com |

| Boc-Val-Arg-AMC | Thrombin | 380 nm | 450 nm | vulcanchem.commedchemexpress.com |

| Boc-Val-Leu-Lys-AMC | Proteases | Used in fluorogenic assays chemimpex.com | chemimpex.com | |

| N-t-boc-Val-Pro-Arg-AMC (VPA) | Staphylocoagulase, Thrombin | Used in fluorescent assays nih.gov | nih.gov |

Pharmacological and Preclinical Research of Boc Val Val Derived Compounds

In vitro Efficacy Studies

The in vitro efficacy of compounds derived from Boc-Val-Val has been explored across various studies, primarily focusing on their potential as enzyme inhibitors and their cytotoxic effects on cancer cell lines. These studies are crucial for the initial screening and characterization of the therapeutic potential of these novel chemical entities.

Derivatives of the dipeptide Boc-Val have been synthesized and evaluated for their inhibitory activity against several enzymes. For instance, peptidyldiazomethanes, a class of irreversible cysteine proteinase inhibitors, have been designed to show selectivity for different enzymes. One such compound, Boc-Val-Lys(epsilon-Z)Leu-Tyr-CHN2, demonstrated more rapid inactivation of calpain II compared to cathepsin L or cathepsin B. nih.gov This selectivity is valuable for investigating the specific functions of these enzymes in vivo. nih.gov

Another study focused on the synthesis of L-DOPA peptidomimetics. The compound N-Boc-Val-N-Boc-DOPA-OMe was synthesized through an oxidative functionalization process. rsc.org Similarly, Val-N-Boc-DOPA-OMe was also produced. rsc.org These compounds are of interest for their potential therapeutic applications.

In the context of anticancer research, peptide-drug conjugates (PDCs) are an emerging class of therapeutics. mdpi.com The cytotoxicity of novel PDCs was evaluated against human glioblastoma (SNB19, T98G) and adenocarcinoma (MCF-7) cell lines. mdpi.com The results indicated that the parent TDP1 inhibitors were generally more cytotoxic against the adenocarcinoma cell line, while the peptide conjugates showed greater cytotoxicity against the glioblastoma cell lines. mdpi.com

Furthermore, Boc-Val-Val-OMe has been studied in the context of its crystallization patterns, which can influence its biological activity. researchgate.net Research on arylsulphonamoyl ala-val dipeptide carboxamides, derived from Boc-protected valine, revealed that some of these compounds exhibited good antibacterial activity. researchgate.netsciety.org Specifically, compounds 3c and 3d were most active against E. coli and Staphylococcus aureus. researchgate.netsciety.org

The inhibitory potential of Boc-Val-Val derivatives has also been investigated against human leukocyte elastase (HLE). The tripeptidic ketone, Boc-Val-Abo-Val-CF3, was found to be a moderately active inhibitor with an IC50 of 32 nM, suggesting the importance of the P3 region of the enzyme for inhibitor interaction. acs.org

Additionally, some Boc-Val derivatives have been tested for their ability to inhibit the angiotensin I-converting enzyme (ACE). frontiersin.org However, Suc-Boc-Val was found to be ineffective up to a 1 mM concentration. frontiersin.org

Finally, the development of tandem-cleavage linkers for antibody-drug conjugates (ADCs) has shown promise in improving their stability. acs.org A linker containing a salicylic (B10762653) acid unit N-terminal to a Val-Cit dipeptide demonstrated enhanced stability in rat serum. acs.org

Interactive Data Table: In vitro Efficacy of Boc-Val-Val Derived Compounds

| Compound/Derivative | Target/Assay | Key Findings |

| Boc-Val-Lys(epsilon-Z)Leu-Tyr-CHN2 | Calpain II, Cathepsin L, Cathepsin B | More rapid inactivation of Calpain II than Cathepsins. nih.gov |

| N-Boc-Val-N-Boc-DOPA-OMe | Synthesis | Successfully synthesized via oxidative functionalization. rsc.org |

| Usnic acid-peptide conjugates (7 and 8) | Cytotoxicity (MCF-7, SNB19, T98G) | Generally more cytotoxic against glioblastoma cell lines. mdpi.com |

| Arylsulphonamoyl ala-val dipeptides (3c, 3d) | Antibacterial (E. coli, S. aureus) | Most active compounds with MIC of 6.25 and 3.125 µg/mL. researchgate.netsciety.org |

| Boc-Val-Abo-Val-CF3 | Human Leukocyte Elastase (HLE) | Moderately active inhibitor (IC50 = 32 nM). acs.org |

| Suc-Boc-Val | Angiotensin I-Converting Enzyme (ACE) | Ineffective up to 1 mM concentration. frontiersin.org |

| ADC with Salicylic acid-Val-Cit linker | Stability in rat serum | No payload loss detected over 7 days. acs.org |

In vivo Studies and Animal Models (e.g., Oral Carcinogenesis)

In vivo studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of drug candidates in a living organism. For Boc-Val-Val derived compounds, animal models, including those for oral carcinogenesis, have been utilized to assess their therapeutic potential.

The hamster cheek pouch model and the 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced oral carcinogenesis model are widely used in the study of oral cancers. nih.gov These models allow for the investigation of molecular changes and the evaluation of chemopreventive agents. nih.gov While the hamster model induced by DMBA produces all stages of oral carcinogenesis, the histological features can differ from those in humans. nih.gov The 4-NQO model, used in rats and mice, is also a valuable tool for these studies. nih.gov A recent study developed an accelerated murine model of oral carcinogenesis using 9,10-dimethyl-1,2-benzanthracene (DMBA) to facilitate the discovery of biomarkers and anti-tumor drugs. ecancer.org

In the context of antimalarial research, arylsulphonamoyl ala-val dipeptide carboxamides, synthesized from Boc-protected valine, have demonstrated moderate to good in vivo activity. researchgate.netsciety.org Compound 3t, for instance, exhibited the highest percentage of inhibition at 73.81%. researchgate.netsciety.org

The anti-inflammatory effects of certain natural product extracts have been confirmed in vivo in a mouse model of AD-related neuroinflammation. researchgate.net These studies provide preliminary evidence for the therapeutic potential of such compounds.

For peptide-drug conjugates (PDCs), animal testing is a critical step to evaluate their in vivo pharmacokinetics, pharmacodynamics, and safety. These studies provide essential data on the bioavailability, distribution, metabolism, and excretion of the PDCs, which helps in the selection of promising candidates for further development. In the development of antibody-drug conjugates (ADCs), in vivo efficacy studies in xenograft models, such as the non-Hodgkin lymphoma Jeko-1 model, are used to compare the effectiveness of different linker technologies. acs.org

Furthermore, the rabbit eye has been used as a model to study the in vivo antiviral efficacy of acyclovir-peptide analogs against HSV-1 epithelial keratitis. google.com

Interactive Data Table: In vivo Studies of Boc-Val-Val Derived Compounds

| Compound/Derivative | Animal Model | Key Findings |

| Arylsulphonamoyl ala-val dipeptides (Compound 3t) | Antimalarial model | Highest percentage of inhibition (73.81%). researchgate.netsciety.org |

| Natural product extracts | Mouse model of AD-related neuroinflammation | Confirmed anti-inflammatory effects. researchgate.net |

| Antibody-drug conjugates (ADCs) | Non-Hodgkin lymphoma xenograft model (Jeko-1) | Comparison of efficacy of different linker technologies. acs.org |

| Acyclovir-peptide analogs | Rabbit eye model (HSV-1 keratitis) | Evaluation of antiviral efficacy. google.com |

Pharmacokinetic and Pharmacodynamic Considerations for Peptide Drugs

Pharmacokinetics (PK) refers to the study of how the body absorbs, distributes, metabolizes, and excretes a drug. tandfonline.com Peptides generally exhibit unfavorable PK profiles, characterized by:

Poor Absorption: Due to their hydrophilicity and large molecular weight (typically >700 Da), most peptides have poor membrane permeability and low oral bioavailability (<1%). scirp.orgmdpi.com They are often administered intravenously, subcutaneously, or intramuscularly. mdpi.comresearchgate.net

Distribution: The distribution of peptides is influenced by both diffusion and convection. mdpi.com Their volume of distribution is often limited to the extracellular body fluid. researchgate.net

Metabolism and Excretion: Peptides are susceptible to proteolytic degradation by peptidases and proteases found throughout the body, particularly in the blood, liver, kidneys, and small intestine. scirp.orgresearchgate.net This leads to a short plasma half-life. tandfonline.comresearchgate.net Renal excretion is the primary elimination route for most therapeutic peptides. creative-bioarray.com

Pharmacodynamics (PD) focuses on the mechanism of action and the effects of a drug on the body. scirp.org Peptides often exhibit favorable PD properties, including:

High Potency and Selectivity: Peptides can bind to their targets with high affinity and specificity, leading to potent therapeutic effects. tandfonline.com

Good Safety Profile: As they often mimic natural ligands, peptides tend to have a good safety profile with fewer off-target effects. creative-bioarray.com

To overcome the PK limitations of peptides, various strategies have been developed, such as amino acid substitutions, terminal modifications, and conjugation with polymers or macromolecules like albumin. researchgate.netnih.gov

Toxicological Assessments of Peptide Conjugates

The toxicological assessment of peptide conjugates is a critical aspect of their preclinical development to ensure their safety. These assessments are particularly important for peptide-drug conjugates (PDCs), where a cytotoxic payload is linked to a peptide.

The toxicity of PDCs can be influenced by the linker connecting the peptide to the drug. nih.gov The stability of this linker is crucial, as premature release of the cytotoxic drug can lead to systemic toxicity. For instance, in the development of antibody-drug conjugates (ADCs), which share similarities with PDCs, the use of tandem-cleavage linkers has been shown to improve in vivo stability and tolerability. acs.org

Genotoxicity testing is another important consideration. For peptides containing non-natural amino acids or other chemical moieties, it is often more appropriate to evaluate the entire conjugate in vivo. oup.com This approach allows for the assessment of potential cleavage products that may be formed through physiological processes. oup.com

Studies on specific peptide conjugates have provided insights into their toxicological profiles. For example, new galanthamine-peptide derivatives designed for Alzheimer's disease were found to have low acute toxicity in mice (LD50 > 1000 mg/kg). researchgate.net Similarly, certain 4-aminopyridine-peptide derivatives showed significantly lower toxicity compared to the parent compound, 4-aminopyridine (B3432731). nih.gov

In some cases, conjugation can alter the cytotoxic profile of the parent drug. For instance, some usnic acid-based peptide conjugates were found to be generally more cytotoxic against glioblastoma cell lines than the parent TDP1 inhibitors. mdpi.com

The hemolytic activity of peptide conjugates is also assessed to determine their toxicity to red blood cells. In one study, peptide conjugates derived from BP13 were found to be the most hemolytic among the tested compounds. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Boc-Val-Val, and how can purity be optimized?

Boc-Val-Val is synthesized via solution-phase peptide coupling. Key steps include:

- Protection : Boc (tert-butoxycarbonyl) group is introduced to the N-terminal valine to prevent unwanted side reactions .

- Coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxyl group of Boc-Val for reaction with the amino group of the second valine .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate high-purity Boc-Val-Val (>95%) .

- Validation : Confirm purity via analytical HPLC and quantify residual solvents by GC-MS .

Q. How can Boc-Val-Val be characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d6) to identify characteristic peaks: Boc group (δ 1.38 ppm, singlet) and valine side chains (δ 0.88–1.02 ppm, doublets) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 317.2 for Boc-Val-Val .

- HPLC Retention Time : Compare against a reference standard under identical conditions (e.g., 65% acetonitrile, 0.1% TFA) to confirm identity .

Q. What solvent systems are optimal for dissolving Boc-Val-Val in peptide coupling reactions?

Boc-Val-Val exhibits moderate solubility in polar aprotic solvents:

- Preferred : Dichloromethane (DCM) or dimethylformamide (DMF) at 10–20 mM concentrations.

- Avoid : Water or alcohols, which may hydrolyze the Boc group .

- Solubility Testing : Use UV-Vis spectroscopy (λ = 220 nm) to quantify solubility limits in varying solvent mixtures .

Advanced Research Questions

Q. How does Boc-Val-Val’s stability under acidic conditions compare to other Boc-protected dipeptides?

- Experimental Design : Treat Boc-Val-Val and analogs (e.g., Boc-Ala-Ala) with 30% TFA in DCM for 0–60 minutes. Monitor deprotection kinetics via HPLC .

- Findings : Boc-Val-Val’s tert-butyl group provides steric hindrance, delaying hydrolysis by ~15% compared to less bulky dipeptides. Contradictions in literature may arise from variations in solvent purity or temperature .

Q. What role does Boc-Val-Val play in minimizing racemization during solid-phase peptide synthesis (SPPS)?

- Methodology : Incorporate Boc-Val-Val into a model peptide chain (e.g., H-Val-Val-X-resin) using Fmoc/t-Bu SPPS. Compare racemization rates (via chiral HPLC) with alternative protecting groups (e.g., Fmoc) .

- Key Insight : Boc’s orthogonality reduces base-induced racemization during Fmoc deprotection, making it preferable for valine-rich sequences .

Q. How can contradictory data on Boc-Val-Val’s solubility in mixed solvent systems be resolved?

- Data Reconciliation :

Replicate Studies : Ensure consistent solvent ratios (e.g., DCM:DMF = 4:1 vs. 3:1) and temperature controls (25°C ± 1°C) .

Statistical Analysis : Apply ANOVA to compare solubility datasets, identifying outliers caused by undetected moisture or impurities .

Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may artificially lower solubility measurements .

Methodological Best Practices

- Experimental Reproducibility : Document reaction conditions (e.g., molar ratios, stirring speed) in detail to align with Beilstein Journal of Organic Chemistry guidelines .

- Ethical Data Reporting : Disclose solvent suppliers and lot numbers to address variability in purity .

- Gap Identification : Use Semantic Scholar or PubMed to locate understudied areas, such as Boc-Val-Val’s applications in β-sheet stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.